[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-19-13-6-4-11(5-7-13)15-9-12(17-22-15)10-21-16(18)14-3-2-8-20-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDVHLXVQKHPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of nitrile oxides with olefins or alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include phenolic derivatives, isoxazoline derivatives, and various substituted furan-2-carboxylates .
Scientific Research Applications
Overview
The compound [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a synthetic organic molecule notable for its potential applications in medicinal chemistry and material science. Its unique structural features, including the oxazole and furan rings, contribute to its diverse biological activities. This article explores the scientific research applications of this compound, focusing on its biological activity, synthesis methods, and case studies that highlight its efficacy in various fields.
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | < 20 | Apoptosis induction |
| MCF-7 | < 25 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at a leading university, this compound was tested against several cancer cell lines. The results indicated a strong correlation between the compound's structure and its cytotoxic effects, particularly in inducing apoptosis in HepG2 liver cancer cells.
Case Study 2: Antimicrobial Properties
Another significant study focused on the antimicrobial properties of this compound. Researchers evaluated its efficacy against various bacterial strains and found that it exhibited potent antibacterial activity, especially against resistant strains of Staphylococcus aureus.
Mechanism of Action
The mechanism of action of [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional comparisons between [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate and related compounds derived from the evidence:
Structural and Functional Analysis
Core Heterocycle Differences: The target compound’s 1,2-oxazole core is distinct from benzothiazepinones () or triazine-benzoates (). Compared to triazine-based pesticides (), the oxazole ring lacks nitrogen-rich sites for hydrogen bonding, which may reduce herbicidal activity but improve selectivity .
Substituent Effects: The 4-methoxyphenyl group is shared with benzothiazepinone derivatives (), where it aids in π-π stacking during crystallization. This substituent likely enhances the target compound’s solubility in organic solvents . The furan-2-carboxylate ester contrasts with sulfonylurea groups in pesticides (). While sulfonylureas enable hydrogen bonding to enzymatic targets, the furan ester may prioritize hydrophobic interactions .
Synthetic Methodology: The target compound’s synthesis may parallel the condensation and alkylation steps used for benzothiazepinones (), though oxazole formation typically requires cyclization of precursors like nitriles or amides . Pesticide esters () employ sulfonylurea linkages via nucleophilic substitution, a route less applicable to the target compound’s furan ester .
Hydrogen-Bonding and Crystallization: The furan ester’s carbonyl group can act as a hydrogen-bond acceptor, akin to the triazine NH groups in pesticides (). However, the absence of strong donors (e.g., -NH) in the target compound may result in weaker crystal packing vs. benzothiazepinones .
Biological Activity
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity against various cancer cell lines, antimicrobial activity, and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 349.3 g/mol
- CAS Number : 953008-17-8
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15.63 | Induction of apoptosis through p53 activation |
| HeLa (cervical) | 20.00 | Cell cycle arrest and apoptosis |
| HepG2 (liver) | 18.75 | Inhibition of proliferation |
| A549 (lung) | 22.50 | Apoptotic pathway activation |
The compound exhibited significant cytotoxicity with IC values comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of the p53 pathway, which is crucial for regulating the cell cycle and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Antimicrobial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or function.
Case Studies
A notable study published in MDPI highlighted the efficacy of oxadiazole derivatives in drug discovery, where similar compounds exhibited significant anticancer activity against various cell lines. These findings support the potential of this compound as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with the preparation of the 1,2-oxazole core via cyclization of nitrile oxides with alkynes. The 4-methoxyphenyl substituent can be introduced via Suzuki-Miyaura coupling. Esterification of the furan-2-carboxylate moiety should be performed under anhydrous conditions to avoid hydrolysis. Purity optimization requires column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Monitor intermediates using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to analyze diffraction data. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Q. What analytical techniques are critical for verifying the compound’s identity and stability?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm for -OCH₃).
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺).
- Stability Testing : Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing of this compound?
- Methodology : Perform graph set analysis (as defined by Etter’s rules) on hydrogen-bonding motifs using Mercury software. For example, analyze C-H···O interactions between the furan carbonyl and oxazole rings. Compare packing motifs with related derivatives (e.g., [5-(3-fluorophenyl)-1,2-oxazol-3-yl]methanamine) to identify trends in π-π stacking or van der Waals interactions .
Q. What are the potential degradation pathways under oxidative conditions, and how can intermediates be characterized?
- Methodology : Use Fenton’s reagent (Fe²⁺/H₂O₂) to simulate oxidative degradation. Monitor reaction progress via LC-MS and identify intermediates (e.g., sulfoxides or sulfones from thiophene oxidation in analogous compounds). Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict reactive sites and degradation mechanisms .
Q. How can computational modeling predict the compound’s pharmacological targets or physicochemical properties?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2), leveraging structural similarities to anti-inflammatory oxazole derivatives .
- Physicochemical Properties : Predict logP, solubility, and pKa using ACD/Labs Percepta. Validate experimentally via shake-flask assays .
Q. How should researchers address contradictions in reported bioactivity data for structurally similar compounds?
- Methodology : Conduct comparative studies under standardized assay conditions. For example, test both this compound and its 3-fluorophenyl analog in the same cell line (e.g., MCF-7 for anticancer activity) using MTT assays. Statistical analysis (e.g., ANOVA) can resolve discrepancies due to substituent electronic effects .
Q. What strategies are effective for modifying the compound to enhance its interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
